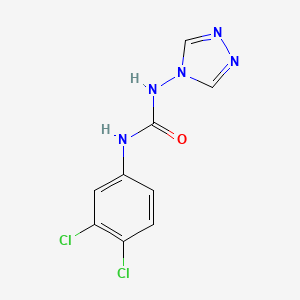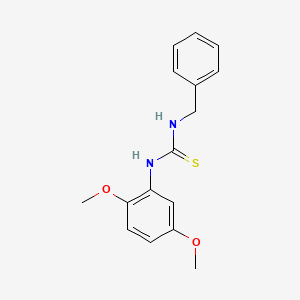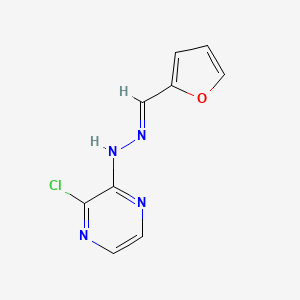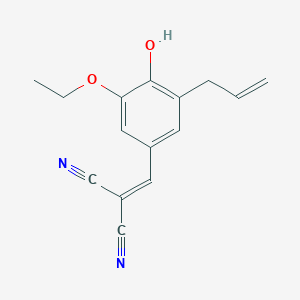![molecular formula C17H16N2O2 B5862643 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile, also known as MFA-1, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has been found to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, antifungal, and antiviral activities. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile in laboratory experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various enzymes and pathways involved in cancer and other diseases. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the development of new anticancer therapies based on the compound. This could involve further studies on the mechanism of action of this compound and the development of more potent analogues. Another potential direction is the investigation of this compound's potential as an anti-inflammatory or antiviral agent, which could have important implications for the treatment of a range of diseases. Finally, further studies on the limitations of this compound in laboratory experiments could lead to the development of new techniques for working with the compound.
Synthesis Methods
The synthesis of 3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile involves the reaction of 4-morpholinylfuran-2-carbaldehyde with phenylacetonitrile in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Scientific Research Applications
3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile has been studied for its potential applications in various areas of biomedical research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
(Z)-3-(5-morpholin-4-ylfuran-2-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-15(14-4-2-1-3-5-14)12-16-6-7-17(21-16)19-8-10-20-11-9-19/h1-7,12H,8-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIVHWUJFVEVKK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)

